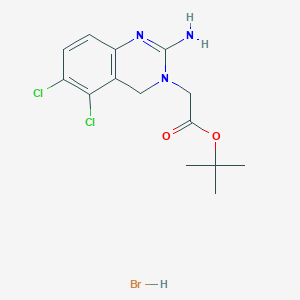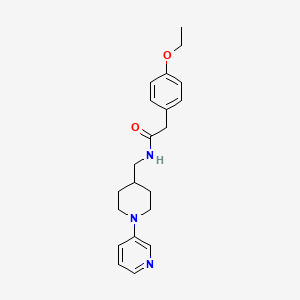
1-(4-methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester
Übersicht
Beschreibung
1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester is an organic compound with a complex structure that includes a pyrazole ring substituted with a nitro group, a methoxy-benzyl group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the methoxy-benzyl group. The final step involves esterification to introduce the ethyl ester group.
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of the Methoxy-benzyl Group: This step often involves a nucleophilic substitution reaction where the pyrazole ring is reacted with 4-methoxy-benzyl chloride in the presence of a base.
Esterification: The final step involves the reaction of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles.
Major Products:
Reduction of Nitro Group: 1-(4-methoxy-benzyl)-4-amino-1H-pyrazole-3-carboxylic acid ethyl ester.
Hydrolysis of Ester Group: 1-(4-methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-(4-methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid form.
Molecular Targets and Pathways:
Enzymes: Potential inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester can be compared with other pyrazole derivatives:
1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the ethyl ester group, which may affect its solubility and reactivity.
1-(4-Methoxy-benzyl)-4-amino-1H-pyrazole-3-carboxylic acid ethyl ester: The amino group instead of the nitro group can significantly alter its chemical properties and biological activity.
1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester: The methyl ester variant may have different physical properties and reactivity compared to the ethyl ester.
Uniqueness: The presence of both the nitro group and the ethyl ester group in this compound provides a unique combination of reactivity and potential biological activity, making it a valuable compound for various research applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-3-22-14(18)13-12(17(19)20)9-16(15-13)8-10-4-6-11(21-2)7-5-10/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMDUWSRFGBDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1[N+](=O)[O-])CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

ammoniumolate](/img/structure/B2709744.png)
![2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B2709745.png)

![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2709748.png)


![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2709754.png)


![(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide](/img/structure/B2709760.png)


![2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2709766.png)
